![molecular formula C16H18N2O3 B14350553 (2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate typically involves multi-step organic reactions. One common method starts with the reaction of an indole derivative with an acetylating agent under acidic conditions to introduce the acetyl group. This is followed by a cyclization reaction to form the tetrahydropyrido[3,4-b]indole core. The final step involves esterification with acetic anhydride to yield the desired acetate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
化学反应分析
Types of Reactions
(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or hydrogenated compounds.
科学研究应用
(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific cellular pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of (2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells. The compound’s structure allows it to bind to DNA and proteins, disrupting essential cellular processes and pathways .
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anticancer activity, this compound shares a similar core structure but lacks the acetyl and acetate groups.
6-Methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one: This derivative has a methoxy group, which alters its chemical properties and biological activity.
Uniqueness
(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The acetyl and acetate groups enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC 名称 |
(2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate |
InChI |
InChI=1S/C16H18N2O3/c1-10(19)18-8-7-13-12-5-3-4-6-14(12)17-16(13)15(18)9-21-11(2)20/h3-6,15,17H,7-9H2,1-2H3 |
InChI 键 |
PGFOLAJRWOFLDD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC2=C(C1COC(=O)C)NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)
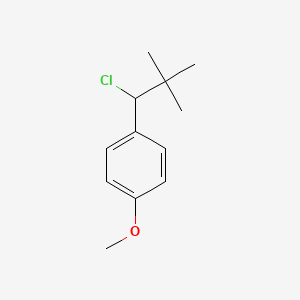
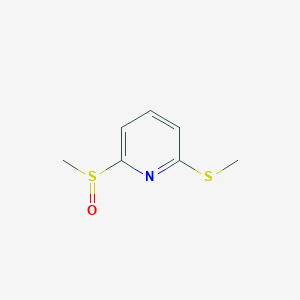
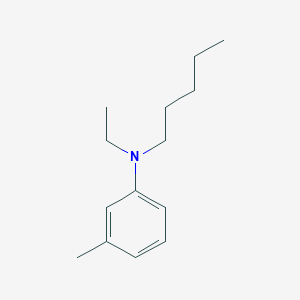

![N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14350504.png)
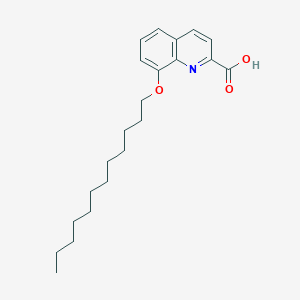


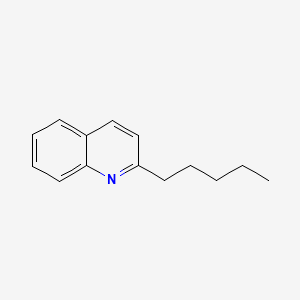



![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
